molecular formula C21H23N3O3 B2893996 (E)-N-(5-(3-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-3-oxoprop-1-en-1-yl)pyridin-2-yl)acetamide CAS No. 2035008-46-7

(E)-N-(5-(3-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-3-oxoprop-1-en-1-yl)pyridin-2-yl)acetamide

Cat. No. B2893996
CAS RN: 2035008-46-7
M. Wt: 365.433
InChI Key: OXMDBWMQMHXHKS-CSKARUKUSA-N
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Description

(E)-N-(5-(3-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-3-oxoprop-1-en-1-yl)pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
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Scientific Research Applications

Pyrrolidine Derivatives in Drug Development

Pyrrolidine derivatives have been explored for their pharmacological potential across a range of applications. For example, the oxidative cyclization of certain alkenyl amides mediated by Mn(III) has been examined for synthesizing 1,3,4-trisubstituted pyrrolidin-2-ones, which are valuable in the synthesis of biologically active amino acids and potentially for drug development due to their regioselective formation and diastereomeric purity (Galeazzi et al., 1996). Similarly, a palladium(0)-catalyzed cyclization approach has been developed for creating 3,4-disubstituted pyrrolidin-2-ones, providing a method for the synthesis of γ-lactams with potential implications in medicinal chemistry (Giambastiani et al., 1998).

Pyridine Derivatives as Potential Therapeutics

Pyridine derivatives have shown a wide range of biological activities, including as insecticides and potential anticancer agents. A study on pyridine derivatives against cowpea aphid demonstrated significant insecticidal activity, suggesting potential applications in agriculture and pest management (Bakhite et al., 2014). Another research area involves the modification of pyridine compounds, such as N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, to develop potent PI3K inhibitors with lower toxicity, highlighting their importance in cancer treatment (Wang et al., 2015).

Catalysis and Material Science Applications

The catalytic applications of pyrrolidine and pyridine derivatives also extend to material science, where these compounds serve as intermediates in the synthesis of complex molecules. For example, catalytic hydrogenation has been utilized for the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in dye production, showcasing the role of these derivatives in the development of eco-friendly manufacturing processes (Zhang, 2008).

properties

IUPAC Name

N-[5-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15(25)23-20-9-7-16(13-22-20)8-10-21(26)24-12-11-17(14-24)18-5-3-4-6-19(18)27-2/h3-10,13,17H,11-12,14H2,1-2H3,(H,22,23,25)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMDBWMQMHXHKS-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C=CC(=O)N2CCC(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-(3-(3-(2-methoxyphenyl)pyrrolidin-1-yl)-3-oxoprop-1-en-1-yl)pyridin-2-yl)acetamide

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